Arsenotetrathioic acid trisodium salt

Description

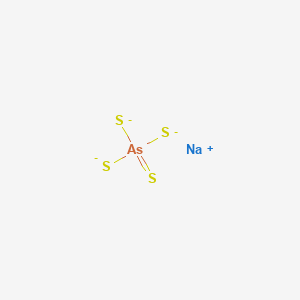

Arsenotetrathioic acid trisodium salt (CAS: 16486-45-6) is an inorganic arsenic compound classified under arsenous acid salts. Its molecular structure is hypothesized to derive from the substitution of oxygen atoms with sulfur in arsenous acid (H₃AsO₃), forming a thioic acid derivative. The trisodium salt configuration suggests the formula Na₃AsS₄, where four sulfur atoms replace oxygen in the parent acid.

Key properties include high water solubility (common among sodium salts), moderate thermal stability, and reactivity with heavy metals. Toxicity profiles align with inorganic arsenic compounds, necessitating stringent handling protocols .

Properties

CAS No. |

16486-45-6 |

|---|---|

Molecular Formula |

AsNaS4-2 |

Molecular Weight |

226.2 g/mol |

IUPAC Name |

sodium;sulfanylidene(trisulfido)-λ5-arsane |

InChI |

InChI=1S/AsH3S4.Na/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-3 |

InChI Key |

VZBHEAQGLUBFMB-UHFFFAOYSA-K |

Canonical SMILES |

[Na+].[S-][As](=S)([S-])[S-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arsenotetrathioic acid trisodium salt typically involves the reaction of arsenic compounds with sulfur sources under controlled conditions. One common method is the reaction of arsenic trioxide with sodium sulfide in an aqueous medium. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve efficient production. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Arsenotetrathioic acid trisodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of arsenic and sulfur atoms in the compound.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an acidic medium.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions are often carried out in an alkaline medium.

Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction can produce arsenic trioxide.

Scientific Research Applications

Arsenotetrathioic acid trisodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialized materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which arsenotetrathioic acid trisodium salt exerts its effects involves interactions with cellular components and molecular pathways. The compound can interact with proteins and enzymes, leading to alterations in cellular functions. It may also induce oxidative stress and disrupt cellular homeostasis, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare Arsenotetrathioic acid trisodium salt with structurally or functionally analogous arsenic compounds.

Structural Analogs: Sodium Arsenothioates

This compound (CAS: 16486-45-6) and Arsenothioic acid, trisodium salt (CAS: 17367-56-5) share a sodium salt configuration but differ in sulfur content. The "tetrathioic" designation implies four sulfur atoms in the former, while the latter likely contains fewer sulfur substituents (e.g., AsS₃).

| Property | This compound | Arsenothioic Acid, Trisodium Salt |

|---|---|---|

| CAS Number | 16486-45-6 | 17367-56-5 |

| Presumed Formula | Na₃AsS₄ | Na₃AsS₃ |

| Solubility in Water | High | Moderate to High |

| Thermal Stability | Moderate (decomposes >200°C) | Lower (<150°C) |

| Primary Use | Metallurgical additives | Laboratory reagents |

The additional sulfur in Arsenotetrathioic acid enhances its reducing capacity, making it preferable in metal extraction processes .

Halogen-Containing Arsenous Salts

Halogenated derivatives, such as Arsenous tribromide (CAS: 7784-33-0) and Arsenous dichloride fluoride (CAS: 91724-26-4), exhibit distinct reactivity due to halogen electronegativity.

| Property | This compound | Arsenous Tribromide | Arsenous Dichloride Fluoride |

|---|---|---|---|

| CAS Number | 16486-45-6 | 7784-33-0 | 91724-26-4 |

| Formula | Na₃AsS₄ | AsBr₃ | AsCl₂F |

| Physical State | Solid (crystalline) | Liquid | Volatile liquid |

| Reactivity | Reductive | Highly electrophilic | Oxidizing agent |

| Toxicity | High (acute) | Extreme | Extreme |

Halogenated arsenous salts are primarily used in organic synthesis but pose greater volatility and toxicity risks compared to sodium thioic salts .

Selenium and Sulfur Analogs

Arsenotriselenous acid (CAS: 36465-72-2) replaces sulfur with selenium, altering electronic and catalytic properties.

| Property | This compound | Arsenotriselenous Acid |

|---|---|---|

| CAS Number | 16486-45-6 | 36465-72-2 |

| Chalcogen | Sulfur | Selenium |

| Conductivity | Moderate | Higher |

| Photochemical Activity | Low | High |

Selenium analogs exhibit enhanced semiconducting properties, favoring optoelectronic applications, whereas sulfur variants are more cost-effective for bulk industrial use .

Acid Forms

Comparison with parent acids like arsenous acid (CAS: 13464-58-9) and Arsenotrithious acid (CAS: 34725-62-7) highlights solubility and stability differences.

| Property | This compound | Arsenous Acid | Arsenotrithious Acid |

|---|---|---|---|

| CAS Number | 16486-45-6 | 13464-58-9 | 34725-62-7 |

| State | Solid | Aqueous solution | Unstable liquid |

| Solubility | Water-soluble | Highly soluble | Low solubility |

| Application | Industrial processes | Analytical chemistry | Limited niche uses |

Sodium salts offer improved handling stability compared to acidic forms, which are prone to decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.